Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester involves multiple stepsThe final step involves the esterification with 2,2,3,3-tetrafluoropropanol under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity .
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester can be compared with similar compounds such as:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimido(1,2-a)benzimidazole derivatives: These compounds have the pyrimido(1,2-a)benzimidazole core structure but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
169132-76-7 |
---|---|
Molekularformel |
C25H19F4N3O3S |
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl 4-(4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C25H19F4N3O3S/c26-23(27)25(28,29)15-35-36(33,34)18-12-10-16(11-13-18)20-14-22(17-6-2-1-3-7-17)32-21-9-5-4-8-19(21)30-24(32)31-20/h1-14,22-23H,15H2,(H,30,31) |
InChI-Schlüssel |
PBLKVXUHCMJBKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)S(=O)(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.